molecular formula C21H15ClFNS B383074 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine CAS No. 385786-02-7

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B383074
CAS No.: 385786-02-7
M. Wt: 367.9g/mol
InChI Key: RSFNNCWJYBJORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine is a chemical compound that belongs to the class of benzothiazepines. It has been found to have potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine involves the modulation of various receptors and ion channels in the body. The compound has been found to modulate the activity of voltage-gated calcium channels, which play a crucial role in neurotransmitter release and muscle contraction. It has also been found to modulate dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anticonvulsant properties by modulating the activity of voltage-gated calcium channels. Additionally, the compound has been studied for its potential use as an antipsychotic agent due to its ability to modulate dopamine and serotonin receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine in lab experiments include its unique chemical properties and potential applications in scientific research. However, the limitations of using the compound include its potential toxicity and limited availability.

Future Directions

There are several future directions for the study of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine. These include further investigation of its anticancer, anticonvulsant, and antipsychotic properties, as well as its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, future studies could focus on improving the synthesis method and optimizing the reaction conditions to increase the yield of the product.

Synthesis Methods

The synthesis of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine involves the reaction of 4-chlorobenzaldehyde, 4-fluoroacetophenone, and 2-aminothiophenol in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of the reactants.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine has been found to have potential applications in scientific research. It has been studied for its anticancer, anticonvulsant, and antipsychotic properties. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anticonvulsant properties by modulating the activity of voltage-gated calcium channels. Additionally, the compound has been studied for its potential use as an antipsychotic agent due to its ability to modulate dopamine and serotonin receptors.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFNS/c22-16-9-5-14(6-10-16)19-13-21(15-7-11-17(23)12-8-15)25-20-4-2-1-3-18(20)24-19/h1-12,21H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFNNCWJYBJORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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